2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the trifluoromethyl group and the bromomethyl group in this compound makes it particularly interesting for various chemical applications, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various products , suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They often participate in reactions involving carbon-centered radical intermediates .
Biochemical Pathways
Trifluoromethyl groups are known to influence a variety of metabolic pathways, given their prevalence in pharmaceuticals and agrochemicals .
Result of Action
Compounds with similar structures have been used in the synthesis of various products , suggesting that they may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole plays a significant role in biochemical reactions. It has been found to interact with carbon-centered radical intermediates
Cellular Effects
Compounds with trifluoromethyl groups have been shown to play important roles in various cellular processes
Molecular Mechanism
It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Bromomethylation: The bromomethyl group can be introduced by reacting the benzothiazole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products such as azides, nitriles, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzothiazole ring or the trifluoromethyl group.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole
- 2-(Methyl)-5-(trifluoromethyl)-1,3-benzothiazole
- 2-(Bromomethyl)-5-(difluoromethyl)-1,3-benzothiazole
Uniqueness
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is unique due to the presence of both the bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of functional groups makes it a versatile and valuable compound for various chemical applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAVZYOLZWNIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560587 | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123895-42-1 | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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